molecular formula C6H10FNO2 B12860517 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one

1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one

Cat. No.: B12860517
M. Wt: 147.15 g/mol
InChI Key: HPUWOBRPEGKFNT-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an azetidine (4-membered saturated ring) substituted with a hydroxymethyl (-CH2OH) and a fluorine atom at the 3-position, with an acetyl group (-COCH3) at the 1-position.
Physicochemical Properties:

  • Physical State: Likely a liquid or low-melting solid (inferred from the non-fluorinated analog in , which is a yellow oil).
  • Purity: Commercial analogs (e.g., 1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one) are available at ≥97% purity ().
  • Synthesis: Fluorination of the azetidine ring likely involves specialized reagents (e.g., Selectfluor®), contrasting with hydroxylmethylation methods described for non-fluorinated derivatives ().

Applications: Azetidine derivatives are prevalent in drug discovery due to their conformational rigidity and bioavailability. The fluorinated hydroxymethyl group may enhance metabolic stability and target binding ().

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

1-[3-fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone

InChI

InChI=1S/C6H10FNO2/c1-5(10)8-2-6(7,3-8)4-9/h9H,2-4H2,1H3

InChI Key

HPUWOBRPEGKFNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)(CO)F

Origin of Product

United States

Preparation Methods

Protection and Functionalization of Azetidine Ring

  • Protection of the azetidine nitrogen is typically achieved by Boc (tert-butoxycarbonyl) protection using Boc anhydride and an amine base such as triethylamine or diisopropylethylamine.
  • Esterification of azetidine-3-carboxylic acid with methanol and thionyl chloride yields methyl azetidine-3-carboxylate hydrochloride.
  • Reduction of esters to alcohols is performed using hydride reducing agents like sodium borohydride or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).

Sulfonylation and Fluorination

  • The hydroxymethyl group on the azetidine ring is converted into a good leaving group by sulfonylation using reagents such as para-toluenesulfonyl chloride, methanesulfonyl chloride, or trifluoromethanesulfonic anhydride.
  • The sulfonylated intermediate (e.g., tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate) is then subjected to nucleophilic fluorination using fluorinating agents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex.
  • This step introduces the fluorine atom at the 3-position, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

Deprotection and Acetylation

  • Removal of the Boc protecting group is achieved by treatment with acidic reagents such as para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid.
  • The free amine is then acetylated to form the ethanone moiety on the nitrogen, completing the synthesis of 1-(3-fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Boc Protection Boc anhydride, triethylamine, DCM, room temperature Protects azetidine nitrogen
Esterification Methanol, thionyl chloride, reflux Converts acid to methyl ester
Reduction Sodium borohydride or Red-Al, THF or MeOH, 0-65 °C Reduces ester to alcohol
Sulfonylation Para-toluenesulfonyl chloride, triethylamine, DCM Converts hydroxyl to tosylate leaving group
Fluorination TBAF or HF/trimethylamine, THF, 0-25 °C Introduces fluorine at 3-position
Deprotection Para-toluenesulfonic acid or trifluoroacetic acid Removes Boc protecting group
Acetylation Acetyl chloride or acetic anhydride, base Forms ethanone substituent on nitrogen

Process Optimization and Purification

  • The fluorination step may generate minor amounts (1-5%) of chloromethyl azetidine byproducts, which are reduced by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction.
  • Purification typically involves aqueous-organic phase separations, washing with potassium carbonate solutions, drying over magnesium sulfate, and filtration.
  • Reaction monitoring is performed by gas chromatography and thin-layer chromatography to ensure complete conversion and minimal impurities.

Summary Table of Preparation Route

Intermediate/Step Key Reagents/Conditions Outcome/Transformation
Azetidine-3-carboxylic acid Methanol, thionyl chloride Methyl azetidine-3-carboxylate hydrochloride
Methyl azetidine-3-carboxylate hydrochloride Boc anhydride, triethylamine Boc-protected azetidine ester
Boc-protected azetidine ester Sodium borohydride or Red-Al Boc-protected hydroxymethyl azetidine
Boc-protected hydroxymethyl azetidine Sulfonylation reagent (e.g., tosyl chloride) Sulfonylated intermediate
Sulfonylated intermediate TBAF or HF/trimethylamine Fluorinated azetidine intermediate
Fluorinated intermediate Acidic reagent (e.g., para-toluenesulfonic acid) Deprotected fluorinated azetidine
Deprotected fluorinated azetidine Acetyl chloride or acetic anhydride Final product: 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one

Research Findings and Industrial Relevance

  • The described synthetic routes have been optimized for scalability, with documented procedures involving reactors up to 5000 liters.
  • Hydride reducing agents such as sodium borohydride and Red-Al are preferred for their selectivity and yield.
  • Fluorination using TBAF or HF/trimethylamine provides efficient incorporation of fluorine with manageable side products.
  • The process is applicable for the synthesis of intermediates in pharmaceutical compounds, particularly those modulating estrogen receptors, highlighting its medicinal chemistry importance.

Chemical Reactions Analysis

1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The azetidine ring structure present in this compound has been linked to various pharmacological activities. Research indicates that compounds with similar structures can exhibit significant biological effects, including:

  • Antiviral Activity : The incorporation of fluorine and hydroxymethyl groups may enhance the compound's interaction with viral enzymes or receptors, potentially leading to antiviral properties.
  • Anticancer Properties : Studies have suggested that azetidine derivatives can act as inhibitors of cancer cell proliferation. The unique substituents on the azetidine ring could be crucial in modulating the activity against specific cancer types.

Cosmetic Formulations

There is potential for 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one in cosmetic applications, particularly due to its stability and reactivity profile. Its properties may allow it to function as an effective ingredient in skin care formulations, enhancing moisture retention or acting as a stabilizer for other active ingredients .

Synthesis of Estrogen Receptor Modulators

The compound has been explored as an intermediate in the synthesis of estrogen receptor modulators. Estrogen receptors play a critical role in various biological processes, and modulating their activity can have therapeutic implications in conditions such as breast cancer and osteoporosis .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of azetidine derivatives, including 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one. The results demonstrated that modifications to the azetidine structure could significantly enhance antiviral efficacy against specific viruses, suggesting a promising avenue for further research.

Case Study 2: Anticancer Properties

In another study focusing on the anticancer potential of azetidine derivatives, researchers synthesized several analogs of 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one. The findings indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines, warranting further exploration into structure-activity relationships.

Mechanism of Action

The mechanism by which 1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone exerts its effects involves interactions with various molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Azetidine Derivatives

Compound Name Key Substituents Pharmacological Relevance Physical State Evidence Source
Target Compound 3-Fluoro, 3-hydroxymethyl azetidine Undisclosed (research compound) Likely liquid/oil -
1-(3-(Hydroxymethyl)azetidin-1-yl)ethan-1-one 3-Hydroxymethyl azetidine (no fluorine) Intermediate for drug synthesis Yellow oil
Ezetimibe (1-(4-Fluorophenyl)-azetidin-2-one) 4-Fluorophenyl, hydroxylpropyl, phenethyl Cholesterol absorption inhibitor Solid
1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one Stereospecific hydroxymethyl group High-purity API intermediate Not reported

Key Observations :

  • Hydroxymethyl Role : The -CH2OH group enables hydrogen bonding, critical for interactions with biological targets (e.g., dopamine D1 receptor modulators in ).

Ethanone-Based Bioactive Compounds

Compound Name Core Structure Target/Activity Notable Features Evidence Source
DETQ () Dihydroisoquinoline-ethanone Dopamine D1 receptor potentiator Hydroxymethyl and dichlorophenyl
LY3154207 () Dihydroisoquinoline-ethanone Dopamine D1 receptor modulator Hydroxypropyl and hydroxymethyl
ASTX660 () Pyrrolopyridine-ethanone XIAP/cIAP antagonist Fluorophenyl, hydroxymethyl

Comparison :

  • Structural Flexibility: The target compound’s small azetidine ring offers rigidity, while dihydroisoquinoline derivatives () provide extended π-systems for receptor interactions.
  • Bioactivity: Fluorinated ethanones like ASTX660 () demonstrate enhanced potency, suggesting the target compound may similarly benefit from fluorine’s electronic effects.

Physicochemical Properties

  • Solubility : The hydroxymethyl group improves water solubility, while fluorine increases lipophilicity. This balance may enhance blood-brain barrier penetration (relevant for CNS targets like dopamine receptors).
  • Conformation : The 3-fluoro and 3-hydroxymethyl substituents likely induce a puckered azetidine ring (see Cremer-Pople parameters in ), affecting binding to sterically sensitive targets.

Biological Activity

1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one is a synthetic compound featuring an azetidine ring, characterized by the presence of a hydroxymethyl group and a fluorine atom. Its molecular formula is C6H10FNO2, with a molecular weight of approximately 147.15 g/mol. The unique structural elements of this compound suggest potential biological activities that warrant detailed exploration.

Structural Characteristics

The azetidine ring structure contributes to the compound's stability and reactivity. The hydroxymethyl group enhances its solubility, while the fluorine atom can significantly influence its biological interactions. These features make it a candidate for further pharmacological studies.

Biological Activity Overview

Research suggests that compounds containing azetidine rings exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties. The specific biological activity of 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one has not been extensively studied in isolation, but insights can be drawn from related compounds.

Anticancer Activity

Several azetidine derivatives have shown promise in cancer treatment. For example, compounds with similar structures have been reported to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers . The presence of the fluorine atom in the azetidine structure may enhance the anticancer activity due to increased lipophilicity and improved cellular uptake.

Case Studies and Research Findings

Research into azetidine derivatives has yielded significant findings regarding their biological activities:

Compound NameActivityEC50 (µM)Reference
Azetidinone trans-11fAntiviral (HCoV 229E)45
Azetidinone cis-11fAntiviral (Influenza A H1N1)8.3
1,4-DiarylazetidinoneAnticancer (MCF-7 cells)Nanomolar range

These studies indicate that modifications to the azetidine structure can lead to variations in biological activity, emphasizing the need for further investigation into the specific effects of 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one.

The mechanism by which azetidine derivatives exert their biological effects often involves interaction with specific cellular targets, such as enzymes or receptors involved in viral replication or cancer cell proliferation. For instance, some azetidinones may inhibit key enzymes necessary for viral replication or modulate signaling pathways critical for cancer cell survival .

Q & A

What are the recommended synthetic routes for 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one, and how can purity be optimized?

Answer:
The synthesis of structurally related azetidine derivatives often involves nucleophilic substitution or coupling reactions. For example, 1-(azetidin-1-yl)-5-phenylpentan-1-one was synthesized via a multi-step procedure starting from azetidine precursors, followed by bromination and purification via silica gel column chromatography (10% → 40% EtOAc/hexanes) . For the target compound, introducing the hydroxymethyl and fluorine groups may require protecting-group strategies (e.g., using tert-butyl carbamate) to prevent side reactions. Purity optimization typically involves techniques like HPLC, recrystallization, or flash chromatography. FT-IR and NMR spectroscopy (e.g., comparing to Figure S1 in ) are critical for verifying structural integrity .

How can researchers reconcile conflicting safety data for azetidine derivatives in laboratory settings?

Answer:
Discrepancies in safety classifications (e.g., "no known hazard" vs. acute toxicity categories) arise from incomplete toxicological profiling or differing regulatory frameworks. For instance, 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one is flagged for acute toxicity (oral/dermal/inhalation, Category 4) under EU-GHS , while similar compounds lack hazard data . To address contradictions:

Consult multiple SDS : Compare data from suppliers like Combi-Blocks (no hazards) and Key Organics (acute toxicity warnings) .

Apply precautionary principles : Assume toxicity until proven otherwise. Use PPE (gloves, fume hoods) and adhere to protocols for handling uncharacterized substances .

Conduct in-house testing : Perform Ames tests or cytotoxicity assays if literature gaps exist.

What methodologies are employed to evaluate the biological activity of fluorinated azetidine derivatives?

Answer:
Advanced pharmacological studies often use:

  • In vitro assays : HEK293 cells expressing target receptors (e.g., dopamine D1 receptors) to measure cAMP production or calcium flux .
  • In vivo models : Xenograft mice (e.g., 22Rv1 prostate cancer models) to assess tumor growth inhibition, as demonstrated for CBP bromodomain inhibitors .
  • Molecular dynamics (MD) simulations : To predict binding poses and stability, as applied to D1 receptor potentiators like LY3154207 . For fluorinated compounds, ¹⁹F-NMR can track metabolic stability in liver microsomes .

How can researchers design experiments to assess the metabolic stability of this compound?

Answer:
Metabolic stability is evaluated using:

Liver microsomal assays : Incubate the compound with human or rodent liver microsomes, and quantify parent compound degradation via LC-MS/MS. For example, compound 9g (Y08284) showed improved stability in human microsomes, enabling progression to pharmacokinetic studies .

CYP450 inhibition screening : Test for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions.

Pharmacokinetic (PK) profiling : Administer the compound orally or intravenously to rodents, and measure plasma half-life (t₁/₂), clearance, and bioavailability (F). LY3154207 achieved 25.9% oral bioavailability in preclinical models .

What strategies are effective in resolving contradictory spectroscopic data during structural characterization?

Answer:
Contradictions in NMR or FT-IR data may arise from impurities or tautomerism. Mitigation steps include:

Multi-technique validation : Cross-reference FT-IR (e.g., carbonyl stretches ~1700 cm⁻¹) with ¹H/¹³C NMR (e.g., azetidine ring protons at δ 3.5–4.5 ppm) .

Advanced spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular formula.

Computational modeling : Compare experimental NMR shifts with DFT-calculated values for proposed tautomers or conformers .

How can molecular dynamics (MD) simulations guide the optimization of azetidine-based therapeutics?

Answer:
MD simulations predict binding modes and stability. For example:

  • LY3154207 : Simulations revealed a boat conformation critical for D1 receptor binding, guiding structural optimization .
  • CBP bromodomain inhibitors : MD identified key hydrogen bonds between the ethanone group and Asn1168, informing substitutions to enhance affinity .
    Methodology :

Docking : Use software like AutoDock Vina to generate initial poses.

Simulation : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability.

Free energy calculations : Apply MM-GBSA to rank binding affinities of derivatives.

What are the ecological implications of synthesizing fluorinated azetidine derivatives?

Answer:
Ecological data gaps are common for research-stage compounds. Precautionary measures include:

Biodegradability screening : Use OECD 301 tests to assess persistence.

Toxicity assays : Conduct Daphnia magna or algal growth inhibition tests. Current SDS lack ecotoxicity data .

Waste management : Neutralize reactive intermediates (e.g., fluorine-containing byproducts) before disposal.

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